N,N-Bis(PEG1-azide)-N-amido-PEG2-amine
Description
N,N-Bis(PEG1-azide)-N-amido-PEG2-amine (CAS: N/A; MW: 402.45) is a trifunctional polyethylene glycol (PEG)-based linker featuring two PEG1-azide groups, an amido group, and a PEG2-amine. Its structure enables three distinct conjugation pathways:
- Azide groups: Participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry.
- Amido-PEG2-amine: Facilitates amide bond formation with carboxylic acids or activated esters (e.g., NHS esters).
This compound is widely used in bioconjugation, drug delivery, and nanotechnology due to its water solubility, biocompatibility, and multi-reactive sites .
Properties
IUPAC Name |
3-[2-(2-aminoethoxy)ethoxy]-N,N-bis[2-(2-azidoethoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N8O5/c16-2-8-26-14-13-25-7-1-15(24)23(5-11-27-9-3-19-21-17)6-12-28-10-4-20-22-18/h1-14,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKQRMYUFEQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine (AP10771)
- Molecular Weight : 358.40
- Structure : Differs by having a shorter PEG1 chain on the amido-amine group instead of PEG2.
- Lower solubility in aqueous solutions due to shorter PEG chains.
- Applications: Suitable for applications requiring compact linkers, such as surface functionalization of nanoparticles .
Amino-PEG2-VG-N-Bis(PEG1-azide) ()
- Molecular Weight : ~550–600 (estimated)
- Structure: Contains an amino group (-NH₂) instead of an amido group and a "VG" sequence (undefined in evidence).
- Key Differences: The amino group enables direct nucleophilic reactions (e.g., with aldehydes) but lacks the stability of the amido bond. "VG" may introduce steric hindrance or sequence-specific interactions in biological systems.
- Applications : Used in peptide synthesis and ligand coupling where primary amines are critical .
N,N-Bis(PEG1-azide)-N-PEG2-NHS Ester ()
- Molecular Weight: Not specified (similar to AP10776 but with NHS ester).
- Structure : Replaces the amido-PEG2-amine with a PEG2-NHS ester.
- Key Differences :
- NHS ester reacts rapidly with primary amines (e.g., lysine residues in proteins), enabling single-step conjugations.
- Lacks the amine group for secondary functionalization, limiting multi-step conjugation strategies.
- Applications : Ideal for quick protein labeling or antibody-drug conjugate (ADC) synthesis .
NH-bis(PEG1-azide) ()
- Molecular Weight : 243.3
- Structure : Simplified structure with two PEG1-azide groups linked by an NH group.
- Key Differences :
- Absence of the amido-PEG2-amine reduces conjugation versatility.
- Smaller size enhances membrane permeability but limits solubility.
- Applications : Primarily used in small-molecule click chemistry or crosslinking reactions .
Azido-PEG1-amine (N3-PEG1-NH2) ()
- Molecular Weight : 130.15
- Structure : Bifunctional linker with one azide and one amine group.
- Key Differences :
- Only two reactive sites (vs. three in AP10776), limiting complex conjugations.
- Shorter PEG chain reduces steric shielding but may compromise biocompatibility.
- Applications : Common in surface modification and simple biomolecule crosslinking .
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